![molecular formula C24H24FN7O2 B13384370 6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine](/img/structure/B13384370.png)
6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG 337 is an oral, small molecule, ATP-competitive, highly selective inhibitor of the MET receptor tyrosine kinase. The MET receptor plays a crucial role in regulating cell growth, survival, and invasion. AMG 337 has shown significant preclinical activity and potential as a novel therapeutic for the treatment of MET-dependent tumors .
Chemical Reactions Analysis
AMG 337 undergoes several types of chemical reactions, primarily focusing on its interaction with the MET receptor. The compound inhibits MET and adaptor protein Gab-1 phosphorylation, subsequently blocking the downstream PI3K and MAPK pathways . The major products formed from these reactions include the inhibition of cell growth and induction of apoptosis in MET-dependent tumor models .
Scientific Research Applications
AMG 337 has been extensively studied for its potential in treating various types of cancers, particularly those with MET amplification. It has shown promising results in preclinical and clinical studies, demonstrating its efficacy in inhibiting tumor growth and improving patient outcomes. AMG 337 is being investigated for its use in treating advanced solid tumors, including gastric, gastroesophageal junction, and esophageal cancers .
Mechanism of Action
The mechanism of action of AMG 337 involves its selective inhibition of the MET receptor tyrosine kinase. By binding to the MET receptor, AMG 337 prevents the phosphorylation of MET and its downstream signaling pathways, including PI3K and MAPK. This inhibition leads to the suppression of cell growth, survival, and invasion in MET-dependent tumor cells .
Comparison with Similar Compounds
AMG 337 is unique in its high selectivity and potency as a MET receptor inhibitor. Similar compounds include other MET inhibitors such as Compound 5, which has shown activity in MET-amplified cell lines . AMG 337 stands out due to its specific targeting of MET and its demonstrated efficacy in preclinical and clinical studies .
Properties
Molecular Formula |
C24H24FN7O2 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
6-[1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine |
InChI |
InChI=1S/C24H24FN7O2/c1-15-20-10-19(34-8-7-33-4)12-26-22(20)5-6-31(15)16(2)23-28-29-24-21(25)9-17(14-32(23)24)18-11-27-30(3)13-18/h5-6,9-14,16H,1,7-8H2,2-4H3 |
InChI Key |
WKIALOXOAZXGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=C)C=C(C=N5)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


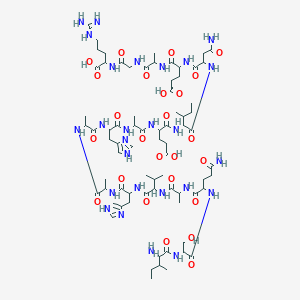
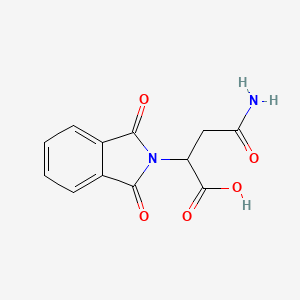
![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)
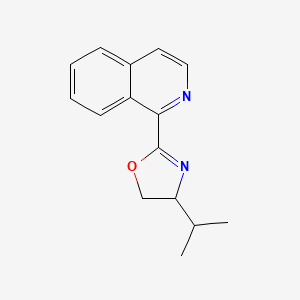
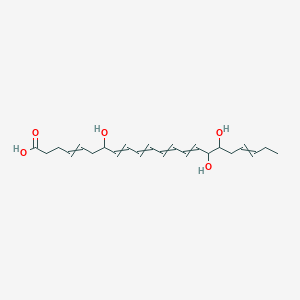
![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)
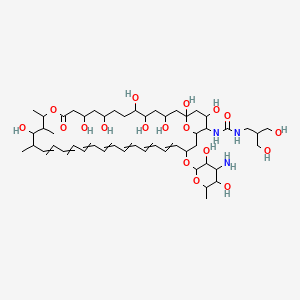
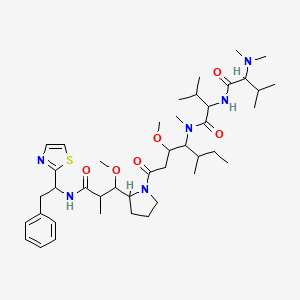
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)
![4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)
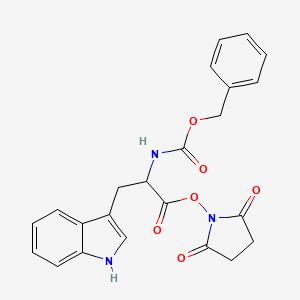
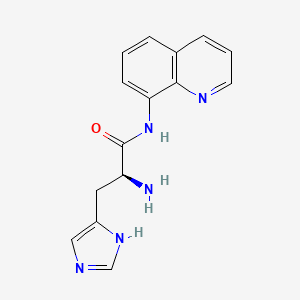
![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)
